molecular formula C9H6F4O2 B2553452 4-(1,2,2,2-Tetrafluoroethyl)benzoic acid CAS No. 1086836-87-4

4-(1,2,2,2-Tetrafluoroethyl)benzoic acid

Cat. No.: B2553452
CAS No.: 1086836-87-4
M. Wt: 222.139
InChI Key: OJLVEFOHMZIUPI-UHFFFAOYSA-N
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Description

4-(1,2,2,2-Tetrafluoroethyl)benzoic acid is an organic compound with the molecular formula C9H6F4O2 It is characterized by the presence of a benzoic acid moiety substituted with a tetrafluoroethyl group at the para position

Mechanism of Action

The pharmacokinetics of benzoic acid derivatives generally involve absorption from the gastrointestinal tract when ingested, distribution throughout the body, metabolism mainly in the liver, and excretion in the urine . The exact ADME properties can vary depending on the specific structure of the derivative.

The action of “4-(1,2,2,2-Tetrafluoroethyl)benzoic acid” could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, the antimicrobial activity of benzoic acid is more effective in an acidic environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,2,2-Tetrafluoroethyl)benzoic acid typically involves the introduction of the tetrafluoroethyl group to a benzoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where benzene is reacted with tetrafluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,2,2-Tetrafluoroethyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Oxidation Reactions: The compound can be oxidized to form more complex derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the carboxylic acid group can yield 4-(1,2,2,2-Tetrafluoroethyl)benzyl alcohol.

Scientific Research Applications

4-(1,2,2,2-Tetrafluoroethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced bioavailability and stability.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
  • 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid
  • 3-(1,2,2,2-Tetrafluoroethyl)benzoic acid

Uniqueness

4-(1,2,2,2-Tetrafluoroethyl)benzoic acid is unique due to the specific positioning of the tetrafluoroethyl group, which can influence its reactivity and interactions compared to other similar compounds. The presence of four fluorine atoms also imparts distinct electronic properties that can be advantageous in various applications.

Properties

IUPAC Name

4-(1,2,2,2-tetrafluoroethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c10-7(9(11,12)13)5-1-3-6(4-2-5)8(14)15/h1-4,7H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLVEFOHMZIUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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